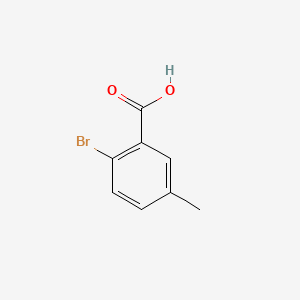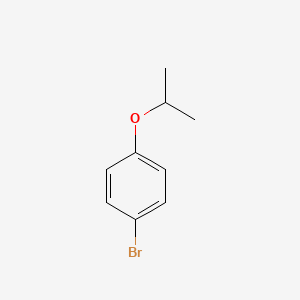
7-Metil-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
7-Methyl-1,2,3,4-tetrahydroquinoline (7-MeTHQ) is a synthetic compound with a wide range of applications in medicinal chemistry, biochemistry, and physiology. It is a versatile compound that can be used to create a variety of compounds with different properties. 7-MeTHQ has been used in a variety of research projects, from drug discovery to therapeutic agents. It is also a promising candidate for use in laboratory experiments, due to its relatively low toxicity.
Aplicaciones Científicas De Investigación
Síntesis de compuestos bioactivos
El andamiaje de tetrahidroquinolina es un motivo estructural clave en los agentes farmacéuticos debido a su presencia en muchos productos naturales bioactivos. La síntesis de tetrahidroquinolinas altamente sustituidas, como la 7-Metil-1,2,3,4-tetrahidroquinolina, a menudo involucra reacciones en cascada como la condensación de Knoevenagel seguida de la adición aza-Michael-Michael . Estos compuestos están dirigidos a su notable actividad biológica y se utilizan en el desarrollo de nuevos agentes terapéuticos.
Agentes antibacterianos y antifúngicos
Los derivados de quinolina, incluidos los análogos de tetrahidroquinolina, son conocidos por su amplia gama de actividades biológicas. Se ha encontrado que poseen propiedades antibacterianas y antifúngicas, lo que los hace valiosos en el desarrollo de nuevos medicamentos antimicrobianos . La diversidad estructural de las tetrahidroquinolinas permite la síntesis de numerosos derivados con potencial como agentes antibacterianos y antifúngicos.
Agentes neuroprotectores
Algunos derivados de tetrahidroquinolina se han investigado por sus propiedades neuroprotectoras. Compuestos como la 1-Metil-1,2,3,4-tetrahidroisoquinolina, que es estructuralmente similar a la this compound, han mostrado potencial en el estudio de enfermedades neurodegenerativas como la enfermedad de Parkinson . Estos compuestos pueden contribuir al desarrollo de tratamientos que protegen las células nerviosas del daño.
Catálisis en síntesis orgánica
Las tetrahidroquinolinas también se utilizan como catalizadores o intermediarios en la síntesis orgánica. Por ejemplo, la funcionalización C(1) de tetrahidroquinolinas con alquinos se ha explorado utilizando varios catalizadores heterogéneos . Esta funcionalización es crucial para crear moléculas orgánicas complejas con potenciales aplicaciones farmacéuticas.
Mecanismo De Acción
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects of 1-methyl THIQ are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) .
Safety and Hazards
Direcciones Futuras
Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.
Propiedades
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFXGQYGECZNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332546 | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58960-03-5 | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)




![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)







![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)